5-(Trifluoromethyl)-3,4'-bipyridine
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Overview
Description
5-(Trifluoromethyl)-3,4’-bipyridine is an organic compound that features a trifluoromethyl group attached to a bipyridine structure. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. The bipyridine moiety is known for its ability to coordinate with metal ions, which further enhances the compound’s versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct trifluoromethylation of 3,4’-bipyridine using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under mild conditions . Another approach involves the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent .
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)-3,4’-bipyridine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-3,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: CF3I with CuI catalyst in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Trifluoromethyl)-3,4’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-3,4’-bipyridine involves its interaction with molecular targets through coordination with metal ions. This coordination can modulate the activity of enzymes or receptors, leading to various biological effects. The trifluoromethyl group can also influence the compound’s lipophilicity and electronic properties, enhancing its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection products.
Trifluoromethylpyridine: Known for its applications in pharmaceuticals and agrochemicals.
Trifluoromethylbenzene: Utilized in the synthesis of various organic compounds and materials.
Uniqueness
5-(Trifluoromethyl)-3,4’-bipyridine is unique due to its bipyridine structure, which allows for versatile coordination with metal ions. This property, combined with the trifluoromethyl group’s influence on the compound’s stability and reactivity, makes it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C11H7F3N2 |
---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
3-pyridin-4-yl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)10-5-9(6-16-7-10)8-1-3-15-4-2-8/h1-7H |
InChI Key |
IYMQUEMRDIUCNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CN=C2)C(F)(F)F |
Origin of Product |
United States |
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